molecular formula C17H19ClN2O B1320416 N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide CAS No. 926217-29-0

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide

Cat. No. B1320416
M. Wt: 302.8 g/mol
InChI Key: MNTONOVPUHYTGJ-UHFFFAOYSA-N
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Description

The compound "N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide" is a benzamide derivative, which is a class of compounds known for their biological activities. Benzamide derivatives have been extensively studied for their potential as therapeutic agents, particularly as antagonists for various receptors. The presence of a tert-butyl group is a common structural motif in medicinal chemistry, often used to improve the pharmacokinetic properties of a compound .

Synthesis Analysis

The synthesis of benzamide derivatives can be approached by various methods. For instance, the paper titled "N-tert-butanesulfinyl imines: versatile intermediates for the asymmetric synthesis of amines" discusses the use of N-tert-butanesulfinyl imines as intermediates for the synthesis of a wide range of amines, including those with benzamide structures . Although the specific synthesis of "N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be characterized using various spectroscopic techniques. For example, the paper "Synthesis, spectroscopic characterization, mass spectrometry, and crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide" provides insights into the structural analysis of a related benzamide compound using IR, NMR, mass spectrometry, and X-ray diffraction . These techniques could be applied to "N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide" to determine its molecular geometry, bond lengths, and angles, as well as to confirm the presence of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, depending on their functional groups and substitution patterns. The paper "Vibrational and electronic spectra of N-aryl ring substituted (Z)-N-(4-amino-5-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)benzamide compounds" explores the vibrational and electronic properties of benzamide compounds, which are essential for understanding their reactivity . The electronic properties influence how these compounds interact with other molecules, which is crucial for their potential use as pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The paper "Discovery and SAR study of 3-(tert-butyl)-4-hydroxyphenyl benzoate and benzamide derivatives as novel farnesoid X receptor (FXR) antagonists" mentions that replacing a benzoate with a benzamide improves stability, which is an important consideration for the development of pharmaceutical agents . Additionally, the electronic spectra and electrochemical properties, as discussed in the paper on N-aryl ring substituted benzamide compounds, provide valuable information on the photophysical and electrochemical behavior of these compounds .

Scientific Research Applications

Polyamide Synthesis and Properties

Polyamides with flexible main-chain ether linkages and ortho-phenylene units were synthesized using related compounds, showcasing high thermal stability, excellent solubility in polar solvents, and the ability to form transparent, flexible, and tough films. This highlights the potential of using related benzamide derivatives in the development of advanced materials with specific physical properties (Hsiao, Yang, & Chen, 2000).

Antagonistic Activity on Farnesoid X Receptor (FXR)

Derivatives of benzamide, closely related to N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide, have been identified as antagonists of the farnesoid X receptor (FXR), a crucial component in bile acid regulation. Systematic exploration of the structure-activity relationship (SAR) resulted in compounds with enhanced potency and stability, indicating the potential therapeutic significance of these compounds (Song et al., 2015).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, closely associated with the compound , have been used as versatile intermediates for the asymmetric synthesis of a wide range of amines. This process highlights the importance of related benzamide derivatives in facilitating the synthesis of enantioenriched amines, crucial in various chemical and pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Polyimide Synthesis for High Tg and Organosolubility

Novel polyimides incorporating di-tert-butyl side groups, similar to the tert-butyl group in N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide, were synthesized. These polyimides exhibit unique characteristics such as low dielectric constants, excellent solubility, and high glass transition temperatures, making them suitable for applications requiring specific dielectric and thermal properties (Chern, Twu, & Chen, 2009).

properties

IUPAC Name

N-(3-amino-4-chlorophenyl)-4-tert-butylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O/c1-17(2,3)12-6-4-11(5-7-12)16(21)20-13-8-9-14(18)15(19)10-13/h4-10H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTONOVPUHYTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-4-chlorophenyl)-4-(tert-butyl)benzamide

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